BenchChemオンラインストアへようこそ!

Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Lipophilicity Drug-likeness Permeability prediction

Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate (CAS 300772-43-4) is a fully synthetic small molecule (C₂₀H₁₇BrO₅, MW 417.25) belonging to the 2-methyl-1-benzofuran-3-carboxylate ester class. It features a 4-bromobenzoyloxy ester substituent at the C5 position of the benzofuran core and an isopropyl ester at the C3 carboxylate.

Molecular Formula C20H17BrO5
Molecular Weight 417.2g/mol
CAS No. 300772-43-4
Cat. No. B380084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
CAS300772-43-4
Molecular FormulaC20H17BrO5
Molecular Weight417.2g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)Br)C(=O)OC(C)C
InChIInChI=1S/C20H17BrO5/c1-11(2)24-20(23)18-12(3)25-17-9-8-15(10-16(17)18)26-19(22)13-4-6-14(21)7-5-13/h4-11H,1-3H3
InChIKeyKDFWOTABNHGOQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate (CAS 300772-43-4): A Structurally Defined Brominated Benzofuran Scaffold for MedChem Libraries


Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate (CAS 300772-43-4) is a fully synthetic small molecule (C₂₀H₁₇BrO₅, MW 417.25) belonging to the 2-methyl-1-benzofuran-3-carboxylate ester class. It features a 4-bromobenzoyloxy ester substituent at the C5 position of the benzofuran core and an isopropyl ester at the C3 carboxylate . The compound is catalogued as a screening compound in the ChemDiv library (Compound ID 2516-2050) and is supplied at milligram scale for early-stage discovery research . Its computed physicochemical profile—logP of 5.4086, logD of 5.4086, polar surface area of 48.996 Ų, and 7 hydrogen bond acceptors—positions it within property space relevant to orally bioavailable small-molecule probes .

Why Generic Substitution Fails for Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate in Focused MedChem Screening


Benzofuran-3-carboxylate esters bearing a 4-bromobenzoyloxy substitution at C5 constitute a structurally constrained chemotype where even conservative changes to the ester moiety (methyl → ethyl → isopropyl → 2-methoxyethyl) produce measurable shifts in logP, logD, polar surface area, and hydrogen bond acceptor count . Within this series, the isopropyl ester delivers a distinct lipophilicity-hydrophilicity balance: a computed logP of 5.4086 versus 4.5 for the 2-methoxyethyl analog (CAS 300772-44-5) [1], and a logP shift of approximately +0.9 units relative to the methyl ester (CAS 6238-81-9, estimated logP ~4.5–4.6) . These differences, while appearing modest on a log scale, correspond to an ~8-fold difference in partition coefficient, meaning the isopropyl ester is predicted to distribute into lipid compartments almost an order of magnitude more favorably than the methyl ester. For library screening campaigns where matched molecular pairs are evaluated against membrane-associated targets or cellular assays, swapping esters without accounting for these physicochemical differences can confound structure-activity relationship (SAR) interpretation and lead to false-negative or false-positive hit classification [2].

Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate: Quantitative Differentiation Evidence Against Closest Ester Analogs


logP Differentiation: Isopropyl Ester vs. 2-Methoxyethyl Ester (CAS 300772-44-5)

The isopropyl ester analog (CAS 300772-43-4) exhibits a computed logP of 5.4086 (ChemDiv) or 6.30 (ChemSrc, ACD/Labs algorithm) , whereas the structurally closest commercially available comparator, 2-methoxyethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate (CAS 300772-44-5), has a calculated XLogP3 of 4.5 [1]. This represents a ΔlogP of +0.91 to +1.80 units, depending on the algorithm, translating to an 8- to 63-fold greater predicted partition into n-octanol. For screening libraries targeting intracellular or membrane-bound targets, the isopropyl ester is predicted to exhibit superior passive membrane permeability, though with a concomitant potential increase in non-specific protein binding [2].

Lipophilicity Drug-likeness Permeability prediction Physicochemical profiling

Hydrogen Bond Acceptor Count and Polar Surface Area Differentiation: Isopropyl Ester vs. 2-Methoxyethyl Ester

The target compound features 7 hydrogen bond acceptors (HBAs) and a topological polar surface area (TPSA) of 48.996 Ų . The 2-methoxyethyl ester analog (CAS 300772-44-5) contains 6 HBAs and a TPSA of 75 Ų [1]. The incremental HBA in the isopropyl ester arises from the carbonyl oxygen of the 4-bromobenzoyloxy ester linkage at C5 combined with the isopropyl ester at C3, while the methoxyethyl analog introduces an ether oxygen that boosts TPSA but reduces the effective H-bonding capacity of the ester carbonyls. This difference of 26 Ų in TPSA and 1 HBA places the isopropyl ester in a more favorable region of the Veber oral bioavailability plot (TPSA < 140 Ų required, < 90 Ų preferred with ≤10 rotatable bonds) [2], suggesting a higher predicted probability of passive oral absorption for the isopropyl ester relative to its methoxyethyl counterpart.

Polar surface area Oral bioavailability prediction Beyond Rule of 5 Transporter recognition

Bromine Substitution Position: 4-Bromobenzoyl vs. 2-Bromobenzoyl and 3-Bromobenzyl Benzofuran Analogs

The 4-bromobenzoyloxy substitution at C5 of the benzofuran core positions the bromine atom para to the ester carbonyl of the benzoyl group, creating a linear, electron-withdrawing halogen substituent with a computed exact mass of 416.02594 Da, which is distinguishable by mass spectrometry from the 2-bromobenzoyl (CAS 434310-89-1) and 3-bromobenzyl (CAS 308296-11-9 and 308296-16-4) regioisomers . In benzofuran-based screening libraries, the 4-bromo substitution pattern has been associated with distinct antinociceptive pharmacology: the structurally related compound 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran (BMDB) demonstrated 15- to 100-fold greater potency than aspirin and acetaminophen in murine nociception models at the ID₅₀ level [1]. While this reference compound differs in core substitution (4,6-dimethoxy vs. C5 4-bromobenzoyloxy), the 4-bromo substitution on the benzoyl moiety is a conserved pharmacophoric element that contributes to target engagement through halogen bonding and hydrophobic packing [2].

Halogen bonding Structure-activity relationship Benzofuran regiochemistry Electrophilic aromatic substitution

Ester Steric Bulk Differentiation: Isopropyl vs. Methyl Ester Hydrolytic Stability and Metabolic Lability

The isopropyl ester at the C3 carboxylate of the benzofuran core provides greater steric hindrance around the ester carbonyl compared to the methyl ester analog (CAS 6238-81-9) and the ethyl ester analog. In the benzofuran-3-carboxylate series, ester hydrolysis rates are inversely correlated with the steric bulk of the alcohol moiety, as esterases and lipases preferentially cleave less hindered alkyl esters . The isopropyl ester's branched alkyl chain introduces a secondary carbon adjacent to the ester oxygen, which is well-established in medicinal chemistry to reduce the rate of esterase-mediated hydrolysis relative to primary alkyl esters such as methyl or ethyl [1]. This property makes the isopropyl ester a more suitable candidate for assays requiring extended compound half-life in plasma or hepatic microsome preparations, though no direct experimental hydrolysis data have been published for this specific compound.

Esterase susceptibility Metabolic stability Prodrug design Steric shielding

Chemical Handle Utility: 4-Bromobenzoyloxy Group as a Synthetic Versatility Point for Diversification

The 4-bromobenzoyloxy substituent at C5 provides a defined aryl bromide handle capable of participating in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the benzofuran scaffold [1]. This reactivity profile is a key differentiator from non-halogenated benzofuran-3-carboxylate analogs such as isopropyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate (CAS 303057-00-3) [2], which lacks the bromine handle. Furthermore, the 4-bromobenzoyl group differs from the structurally related 4-chlorobenzoyl analog (isopropyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate) in that bromine is a superior leaving group for oxidative addition in cross-coupling chemistry (C–Br bond dissociation energy ~67 kcal/mol vs. C–Cl ~81 kcal/mol) [3], providing greater synthetic reactivity for medicinal chemistry follow-up.

Late-stage functionalization Cross-coupling reactions Chemical probe synthesis Benzofuran derivatization

Antimicrobial and Antibacterial Activity Landscape of 4-Bromobenzoyl Benzofurans: Class-Level Evidence for Prioritization

The 4-bromobenzoyl benzofuran substructure has been independently validated as a productive scaffold for antibacterial activity. A series of 1-(5-((2-(4-bromobenzoyl)-3-methylbenzofuran-5-yl)methyl)-2-((1-aryl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)ethanones, which incorporate the 4-bromobenzoyl-3-methylbenzofuran core, were synthesized via microwave-assisted methods and evaluated for in vitro antibacterial activity [1]. While the target compound differs in substitution pattern (C5 4-bromobenzoyloxy vs. C2 4-bromobenzoyl with C5 methylene-triazole), the conserved 4-bromobenzoyl pharmacophore supports class-level antibacterial potential. Separately, 5,7-dibromo-2-benzoylbenzofurans have demonstrated anti-methicillin-resistant Staphylococcus aureus (MRSA) activity both alone and in combination with standard antibiotics [2], further validating the bromobenzoyl-benzofuran chemotype for antimicrobial screening.

Antibacterial screening Benzofuran hybrids Triazole conjugation MRSA activity

Optimal Procurement and Deployment Scenarios for Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate (CAS 300772-43-4)


Focused Screening Library Member for Membrane-Permeable Target Engagement Profiling

The compound's computed logP of 5.41–6.30 and TPSA of 48.996 Ų position it favorably within property space for passive membrane permeability . Research groups conducting cell-based phenotypic screens or biochemical assays against intracellular targets (e.g., kinases, nuclear receptors, epigenetic readers) can prioritize this compound as a membrane-permeable benzofuran probe. The isopropyl ester further provides predicted metabolic stability advantages over the methyl and ethyl ester analogs for assays requiring >4-hour incubation times [1].

Chemically Addressable Scaffold for Palladium-Catalyzed Analog Library Synthesis

The 4-bromobenzoyloxy C–Br bond serves as a tractable handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions [2]. Medicinal chemistry teams can use this compound as a late-stage diversification starting point to generate focused libraries of C5-modified benzofuran-3-carboxylate analogs in a single synthetic step, without requiring de novo benzofuran core synthesis. This is a key advantage over the non-halogenated benzoyl analog (CAS 303057-00-3), which lacks the aryl halide handle [3].

Anti-Infective Screening Candidate Based on Bromobenzoyl Benzofuran Class-Level Precedent

The 4-bromobenzoyl benzofuran substructure has demonstrated antibacterial activity in multiple independent series, including triazole-hybrid benzofurans [4] and 5,7-dibromo-2-benzoylbenzofurans with anti-MRSA activity [5]. While the target compound itself has not been tested, its structural alignment with these validated antibacterial chemotypes justifies its inclusion in antibacterial screening cascades, particularly against Gram-positive pathogens and drug-resistant strains.

Antinociceptive Drug Discovery Starting Point Based on 4-Bromobenzoyl Pharmacophore Precedent

The structurally related 4-bromobenzoyl benzofuran BMDB demonstrated dose-dependent, long-lasting antinociception in murine models with 15–100× greater potency than aspirin at the ID₅₀ level [6]. The conserved 4-bromobenzoyl pharmacophoric element in the target compound provides a strong rationale for its inclusion in analgesic drug discovery programs targeting non-opioid pain pathways, particularly those involving serotonergic mechanisms.

Quote Request

Request a Quote for Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.